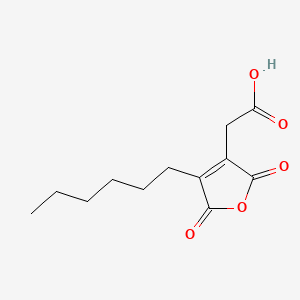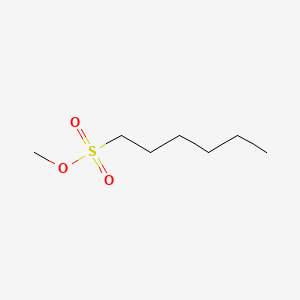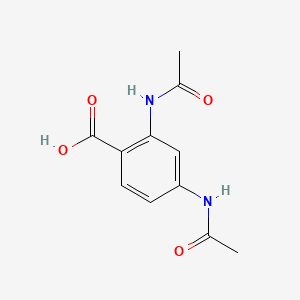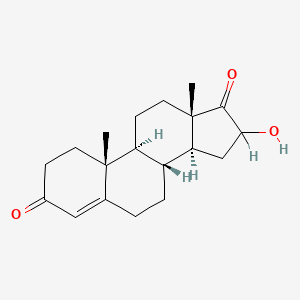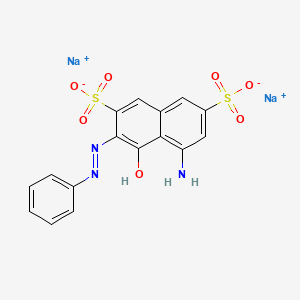
偶氮品红
描述
Azo fuchsine is a synthetic dye belonging to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo fuchsine is widely used in various industries, including textiles, printing, and biological staining. Its vibrant magenta color makes it a popular choice for histological staining, particularly in the identification of connective tissues and bacteria.
科学研究应用
Azo fuchsine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in histological staining to identify and differentiate various tissue types and microorganisms.
Medicine: Utilized in diagnostic procedures to stain and visualize biological samples.
Industry: Applied in the textile and printing industries for dyeing fabrics and printing inks
准备方法
Synthetic Routes and Reaction Conditions: Azo fuchsine is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods: In industrial settings, the production of azo fuchsine involves continuous flow synthesis to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations. The use of continuous flow systems allows for efficient scaling up of the production process while minimizing environmental impact .
化学反应分析
Types of Reactions: Azo fuchsine undergoes various chemical reactions, including:
Oxidation: Azo fuchsine can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo bond (-N=N-) in azo fuchsine can be reduced to form amines.
Substitution: Azo fuchsine can undergo substitution reactions where one or more substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and biological enzymes like azoreductases are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of azo fuchsine.
Reduction: Aromatic amines.
Substitution: Substituted azo dyes with different functional groups.
作用机制
The primary mechanism of action of azo fuchsine involves its ability to bind to specific biological structures, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of the target structures, allowing for their visualization under a microscope. The azo bond (-N=N-) in azo fuchsine is also susceptible to reduction by azoreductases, leading to the formation of aromatic amines .
相似化合物的比较
Basic Fuchsin: Another magenta dye used in biological staining, particularly in the Gram staining procedure.
Methyl Red: An azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining amyloid deposits.
Uniqueness of Azo Fuchsine: Azo fuchsine is unique due to its specific staining properties, making it particularly useful in histological applications. Its ability to bind to connective tissues and bacteria with high specificity sets it apart from other similar dyes .
属性
IUPAC Name |
disodium;5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O7S2.2Na/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10;;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJVOKWHGUAUHK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044562 | |
| Record name | D&C Red No. 33 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-66-6 | |
| Record name | D & C Red No. 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Red No. 33 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C RED NO. 33 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DBA0SBB0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Azo Fuchsine in the provided research papers?
A1: Azo Fuchsine is primarily used as a model organic pollutant in the research papers. Its degradation under various conditions, such as ultrasonic irradiation [], visible light photocatalysis [], and microwave-induced catalytic degradation [], is studied to evaluate the effectiveness of different catalysts and treatment methods.
Q2: What catalyst systems have been investigated for the degradation of Azo Fuchsine?
A2: Several catalyst systems have been explored, including:
- Transition crystal nanometer Titanium Dioxide (TiO2) sonocatalyst []
- Iron (Fe) doped mixed crystal TiO2 photocatalyst []
- Spinel-Nickel Ferrite (NiFe2O4)/natural mineral composites (sepiolite, diatomite, and kaolinite) []
- Erbium (Er):Yttrium Aluminum Garnet (Y3Al5O12)/TiO2 composite films []
- Erbium (Er):Y3Al5O12/TiO2-Zinc Oxide (ZnO) composite []
Q3: Why is there a focus on using visible light for Azo Fuchsine degradation?
A3: TiO2, a widely studied photocatalyst, primarily absorbs ultraviolet (UV) light, which makes up a small portion of sunlight. To enhance the utilization of solar energy, researchers are investigating ways to activate TiO2 with visible light. Doping TiO2 with elements like Iron (Fe) [] or combining it with upconversion luminescence agents like Erbium-doped Yttrium Aluminum Garnet (Er:Y3Al5O12) [, ] aims to shift its light absorption towards the visible spectrum, allowing for more efficient use of sunlight in photocatalytic degradation processes.
Q4: How does the crystal structure of TiO2 affect the degradation of Azo Fuchsine?
A4: Research indicates that the crystal structure of TiO2 significantly impacts its catalytic activity. For instance, the sonocatalytic activity of transition crystal TiO2, containing both rutile and anatase phases, was found to be higher than that of pure rutile or anatase TiO2 for degrading Azo Fuchsine under ultrasonic irradiation. [] This difference highlights the importance of phase composition in optimizing catalytic performance.
Q5: What factors influence the degradation rate of Azo Fuchsine in these studies?
A5: Several factors have been identified to influence the degradation efficiency, including:
- Catalyst type and composition: Different catalysts exhibit varying activities [, , , , ].
- Irradiation type and intensity: Ultrasonic irradiation [], visible light [, ], and microwave irradiation [] have been studied, each with varying effectiveness.
- pH of the solution: The acidity of the solution can affect catalyst performance and degradation pathways. []
- Initial concentration of Azo Fuchsine: Degradation rates can change depending on the initial pollutant concentration. []
- Temperature: Reaction temperature influences the rate of degradation. []
Q6: What analytical techniques are commonly employed to monitor Azo Fuchsine degradation?
A6: Researchers primarily use UV-Vis spectrophotometry to monitor the degradation of Azo Fuchsine. [, , , ] This technique allows for the quantification of Azo Fuchsine concentration over time by measuring the absorbance of the solution at specific wavelengths.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


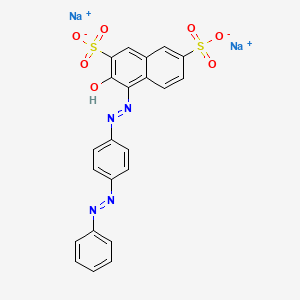
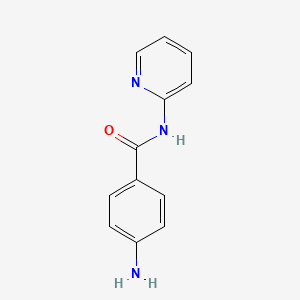
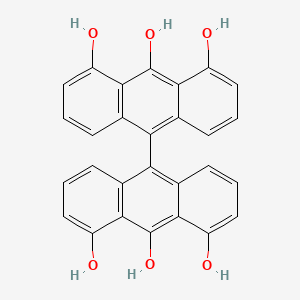
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![3-(2-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B1206427.png)

![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)
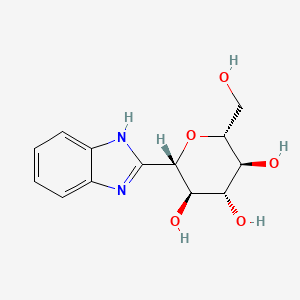
![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)
